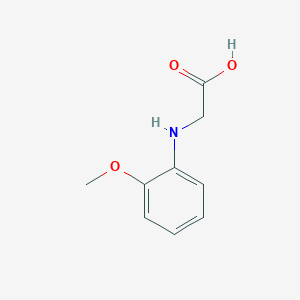

2-((2-Methoxyphenyl)amino)acetic acid

Description

Contextual Significance in Organic and Medicinal Chemistry

The importance of N-(2-Methoxyphenyl)glycine and its derivatives in organic and medicinal chemistry is multifaceted. Aryl amino acids are crucial synthons for a multitude of compounds and serve as essential building blocks in the creation of nitrogen-containing heterocycles, many of which exhibit a wide array of biological activities. acs.org The N-arylation of amino acids is of particular interest because the resulting N-aryl amino acids are not only key components in the synthesis of fused nitrogen heterocycles with unique biological properties but are also significant motifs in many physiologically important systems. acs.org

Furthermore, methoxyphenyl derivatives, in a broader context, have been investigated for a range of therapeutic applications. For instance, new (2-methoxyphenyl)piperazine derivatives have been synthesized and evaluated as ligands for serotonin (B10506) receptors, which are important targets in the central nervous system. The position of the methoxy (B1213986) group on the aromatic ring has been shown to influence the biological activity of these compounds.

Overview of Research Trajectories for Arylaminoacetic Acid Scaffolds

The research trajectory for arylaminoacetic acid scaffolds has been dynamic and has expanded into various fields of chemical and biological science. Initially recognized for their utility in classical organic synthesis, these scaffolds have become increasingly central to drug discovery and development.

A significant area of research has been the development of new synthetic methods for the N-arylation of amino acids. researchgate.net Traditional methods often required harsh reaction conditions, but newer approaches, including transition metal-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) and metal-free techniques, have made the synthesis of N-aryl amino acids more efficient and versatile. acs.orgresearchgate.net These advancements have enabled the creation of large libraries of arylaminoacetic acid derivatives for high-throughput screening.

The exploration of the biological activities of these derivatives has been a major focus. Research has demonstrated that compounds based on the N-aryl amino acid framework can exhibit a wide range of pharmacological properties, including:

Anticancer Activity: Derivatives have been designed and synthesized as potential anticancer agents. For example, novel N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles have shown significant cytotoxic activity against breast and colon cancer cell lines.

Anti-inflammatory Activity: A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and shown to possess notable anti-inflammatory properties in preclinical models. acs.orgrsc.org

Antibacterial Activity: N-aryl amino acids have been evaluated for their potential as antibacterial agents, with some derivatives showing promising broad-spectrum activity against various bacterial strains. acs.orgresearchgate.net

Moreover, the arylaminoacetic acid scaffold has been employed in the development of organocatalysts. N-methylamino acid-derived organocatalysts, for instance, have demonstrated high enantioselectivity in certain chemical reactions. mdpi.com This highlights the versatility of this scaffold beyond medicinal applications and into the realm of catalysis.

The future of research on arylaminoacetic acid scaffolds is likely to involve their use in more complex molecular architectures and in the development of highly specific therapeutic agents. The ability to fine-tune the properties of the scaffold by modifying the aryl group and the amino acid component makes it an enduringly attractive platform for chemical innovation.

Detailed Research Findings

The following table summarizes key research findings for N-(2-Methoxyphenyl)glycine and related derivatives, showcasing the diverse applications and biological activities associated with this chemical scaffold.

| Compound/Derivative Class | Research Focus | Key Findings |

| N-(4-substituted phenyl)glycine derivatives | Anti-inflammatory Activity | Certain chalcone (B49325) analogs and their cyclized heterocyclic derivatives exhibited significant anti-inflammatory activity, with some compounds showing over 50% inhibition of edema in rat paw edema assays. acs.orgrsc.org |

| N-aryl amino acids | Antibacterial Activity | Synthesized N-aryl amino acids demonstrated promising broad-spectrum antibacterial potential against both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net |

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A Receptor Ligands | Derivatives with specific alkyl chain lengths and amide groups showed high affinity for 5-HT1A receptors, which are targets for neurological and psychiatric disorders. |

| N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles | Anticancer Activity | Certain derivatives exhibited potent cytotoxic activity against human breast (MCF-7) and colon (HT-29) cancer cell lines, with GI50 values in the micromolar to nanomolar range. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMOCHGNKTXIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428497 | |

| Record name | 2-((2-Methoxyphenyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94800-23-4 | |

| Record name | 2-((2-Methoxyphenyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHOXYANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Methoxyphenyl Glycine and Its Analogues

Direct Synthesis of N-(2-Methoxyphenyl)glycine Scaffolds

The core structure of N-(2-Methoxyphenyl)glycine is characterized by an N-aryl bond, which is the focal point of several synthetic strategies.

N-aryl glycine (B1666218) derivatives are a significant class of non-proteinogenic amino acids. nih.gov Their synthesis has been approached through various routes, including classical condensation reactions and modern catalytic methods.

One efficient, one-pot procedure involves the reaction of 2-chloro-N-aryl acetamides. nih.gov This method utilizes a copper catalyst (CuCl₂·2H₂O) and a base (KOH) in acetonitrile (B52724) under reflux conditions. The reaction is believed to proceed through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is then cleaved by ethanolic potassium hydroxide (B78521) to yield the desired N-aryl glycine. nih.govresearchgate.net This approach is notable for its good yields and tolerance of both electron-donating and electron-withdrawing groups on the aromatic amine. nih.gov

Another common strategy is the direct condensation of an amine with glyoxylic acid, followed by in-situ reduction. A patented method describes the reaction of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then subjected to hydro-reduction using a palladium on carbon (Pd/C) catalyst to furnish the N-substituted-phenyl glycine. google.com This process is presented as suitable for industrial-scale production due to its operational simplicity and the use of readily available starting materials. google.com

Other established methods for forming similar structures include the Petasis reaction, which involves the condensation of organoboronic acids, amines, and glyoxylic acid, and the Strecker reaction, a three-component reaction using aldehydes, amines, and cyanide. nih.govresearchgate.net

Table 1: Synthesis of N-Aryl Glycines from 2-Chloro-N-aryl Acetamides This table summarizes the results from a study on the one-pot synthesis of various N-aryl glycines, demonstrating the method's versatility.

| Entry | Starting Amine | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | Aniline | N-Phenyl glycine | 94 | 2.0 |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)glycine | 96 | 1.5 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)glycine | 95 | 1.5 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)glycine | 92 | 2.5 |

| 5 | 4-Nitroaniline | N-(4-Nitrophenyl)glycine | 89 | 3.0 |

Data sourced from Radhakrishna, V. Y., et al. (2025). nih.gov

Synthesis of the α-Amino Structural Analogue, 2-Amino-2-(2-methoxyphenyl)acetic acid

A key structural analogue of N-(2-Methoxyphenyl)glycine is 2-amino-2-(2-methoxyphenyl)acetic acid. In this isomer, both the amino group and the methoxyphenyl group are attached to the alpha-carbon, making it an α-aryl-α-amino acid. medchemexpress.com The synthesis of this chiral compound presents unique challenges and requires distinct strategic approaches.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org For the preparation of 2-amino-2-(2-methoxyphenyl)acetic acid, this strategy typically starts from the corresponding α-keto acid, 2-(2-methoxyphenyl)-2-oxoacetic acid. The process involves two main steps: the formation of an imine intermediate via condensation of the ketone with an ammonia (B1221849) source, followed by the reduction of the imine to the desired amine. wikipedia.orgorganic-chemistry.org

The reaction is often performed as a one-pot synthesis. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting ketone. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in a protic solvent like methanol (B129727) under weakly acidic to neutral conditions to facilitate imine formation. wikipedia.orgnih.gov In biochemistry, analogous reactions are catalyzed by dehydrogenase enzymes to produce amino acids like glutamate (B1630785) from α-ketoglutarate. wikipedia.orgnih.gov

Since 2-amino-2-(2-methoxyphenyl)acetic acid is chiral, producing a single enantiomer is often a key objective. Enzymatic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. uni-halle.de This method leverages the high stereoselectivity of enzymes.

One common approach is Kinetic Resolution (KR) , where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. researchgate.net For example, lipases can be used to selectively acylate one enantiomer of a racemic amino acid ester, allowing the resulting acylated product and the unreacted enantiomer to be separated. researchgate.net

A more advanced strategy is Dynamic Kinetic Resolution (DKR) . This process combines the enzymatic kinetic resolution with in-situ racemization of the unwanted enantiomer. uni-halle.de An amino acid racemase, for instance, can be used to continuously interconvert the enantiomers. As the resolving enzyme consumes the reactive enantiomer, the racemase converts the unreactive enantiomer into the reactive one, theoretically enabling a 100% yield of the desired product. uni-halle.demdpi.com

Table 2: Comparison of Enzymatic Resolution Strategies

| Strategy | Enzyme Class | Principle | Max. Theoretical Yield |

|---|---|---|---|

| Kinetic Resolution (KR) | Lipase, Protease | Selective transformation of one enantiomer. researchgate.net | 50% |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemase | Selective transformation combined with racemization of the remaining substrate. uni-halle.de | 100% |

For large-scale synthesis, catalytic hydrogenation of a nitro precursor is an economically viable and environmentally cleaner route compared to methods that use stoichiometric reductants. nih.govniscpr.res.in The synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid via this method would start from a precursor such as 2-(2-methoxyphenyl)-2-nitroacetic acid or a derivative thereof.

The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. niscpr.res.inresearchgate.net The choice of catalyst is crucial for achieving high chemoselectivity, ensuring that the nitro group is reduced without affecting other functional groups in the molecule, such as the aromatic ring or the carboxylic acid. nih.gov The reaction is typically carried out in a solvent like methanol or ethanol (B145695) under elevated hydrogen pressure and temperature. niscpr.res.ingoogle.com This method is a staple in industrial chemistry for producing anilines and other aromatic amines due to its efficiency and the formation of water as the only major byproduct. nih.gov

Optimizing reaction conditions is critical to maximize the yield of the desired product and minimize the formation of impurities. acs.org Traditional optimization often involves a "one factor at a time" (OFAT) approach, where a single parameter like temperature or concentration is varied while others are held constant. acs.org However, modern methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction landscape and identifying interactions between variables. acs.orgnih.gov

For the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, several parameters can be optimized:

Reductive Amination: Key variables include pH, temperature, concentration of the ammonia source, and the choice and stoichiometry of the reducing agent. nih.gov Improper conditions can lead to byproducts from the reduction of the starting keto acid or from over-alkylation of the product amine.

Catalytic Hydrogenation: Optimization focuses on catalyst selection and loading, hydrogen pressure, temperature, and reaction time. nih.govniscpr.res.in Potential byproducts include partially reduced intermediates (nitroso, hydroxylamino compounds) or products from side reactions like dehalogenation if applicable. nih.gov Careful control of conditions ensures complete and selective reduction of the nitro group. nih.gov

Table 3: Key Parameters for Reaction Optimization

| Synthetic Method | Key Parameters for Optimization | Potential Byproducts to Minimize |

|---|---|---|

| Reductive Amination | pH, Temperature, Reagent Concentration, Reducing Agent Type. nih.govacs.org | Reduced keto acid, over-alkylated amines. |

| Catalytic Hydrogenation | Catalyst Type & Loading, H₂ Pressure, Temperature, Solvent. nih.govniscpr.res.in | Nitroso and hydroxylamino intermediates, products of ring hydrogenation. nih.gov |

| Enzymatic Resolution | Enzyme Choice, Solvent, Temperature, pH, Acyl Donor (for KR). researchgate.net | Low enantiomeric excess, enzyme denaturation. |

Multicomponent Reaction Strategies for Diverse Amino Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and serves as a powerful tool for the synthesis of α-amino acid derivatives. mdpi.comnih.gov

The classical Ugi reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. researchgate.netmdpi.com This reaction is particularly valuable for creating libraries of peptide-like structures and sterically hindered peptides. mdpi.comresearchgate.net To generate derivatives based on the N-(2-Methoxyphenyl)glycine scaffold, 2-methoxyaniline can be employed as the amine component. The general Ugi reaction scheme is outlined below:

Table 1: Ugi Four-Component Reaction (U-4CR) for N-(2-Methoxyphenyl)glycine Derivatives

| Component | Example | Role |

|---|---|---|

| Amine | 2-Methoxyaniline | Forms the N-aryl backbone of the glycine derivative. |

| Carbonyl | Formaldehyde (B43269), Benzaldehyde | Provides the α-carbon of the new amino acid core. |

| Carboxylic Acid | Acetic Acid, Phenylacetic Acid | Acylates the nitrogen atom. |

| Isocyanide | Cyclohexyl isocyanide, tert-Butyl isocyanide | Forms the C-terminal amide functionality. |

The reaction proceeds through several intermediate equilibria until an irreversible intramolecular acyl transfer leads to the stable di-peptide-like product. researchgate.net Studies have shown that the electronic properties of the reactants can influence the reaction; for instance, electron-donating groups on the aromatic amine, such as the methoxy (B1213986) group in 2-methoxyaniline, can affect the acid-lability of the resulting Ugi adducts. nih.gov This tunability makes the U-4CR a versatile method for producing a wide range of N-alkylated and N-acylated amino acid derivatives. mdpi.comnih.gov Solid-phase synthesis approaches using resin-bound components have further expanded the utility of the Ugi reaction, enabling high-throughput synthesis and purification of compound libraries. mdpi.com

Synthetic Routes to Complex Derivatives and Conjugates

Synthesis of (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic Acid Ligands

(E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid is a type of maleanilic acid derivative. These compounds are typically synthesized through a straightforward condensation reaction between an aniline and maleic anhydride (B1165640). The reaction involves the nucleophilic attack of the amino group of the aniline on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This forms an amide bond and a carboxylic acid, resulting in the desired product.

The synthesis for the specific title ligand is achieved by reacting 2-methoxyaniline with maleic anhydride. The reaction is typically carried out in a suitable solvent, such as diethyl ether or acetic acid, at room temperature or with gentle heating. The resulting product precipitates from the reaction mixture and can be purified by recrystallization. researchgate.net The stereochemistry of the double bond is retained from the maleic anhydride starting material, leading to the (Z)-isomer initially, which can isomerize to the more stable (E)-form.

Table 2: Synthesis of (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic Acid

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Preparation of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives can be prepared and subsequently coupled to N-(2-Methoxyphenyl)glycine to form more complex conjugates. The synthesis of the phenoxyacetic acid core is often accomplished via the Williamson ether synthesis. google.com This involves the reaction of a substituted phenol (B47542) with an α-haloacetate, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate. google.commdpi.com The resulting ester can then be hydrolyzed under basic conditions to yield the corresponding phenoxyacetic acid. mdpi.com

Once the phenoxyacetic acid moiety is prepared, it can be conjugated to the amino group of N-(2-Methoxyphenyl)glycine or its ester derivative. This is a standard amide bond formation (acylation) reaction. The carboxylic acid of the phenoxyacetic acid derivative is activated, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with the amine to form the final amide conjugate.

Table 3: General Synthesis of Phenoxyacetic Acid Conjugates

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Ether Synthesis | Substituted Phenol, Ethyl Bromoacetate | K₂CO₃, Acetone, Reflux | Ethyl Phenoxyacetate derivative google.com |

| 2. Hydrolysis | Ethyl Phenoxyacetate derivative | NaOH, MeOH/H₂O | Phenoxyacetic Acid derivative mdpi.com |

| 3. Amide Coupling | Phenoxyacetic Acid derivative, N-(2-Methoxyphenyl)glycine ester | DCC or EDC, Solvent (e.g., DMF) | Phenoxyacetamide of N-(2-Methoxyphenyl)glycine |

Development of Heterocyclic Derivatives (e.g., thiazolidinones, imidazoles)

The N-(2-Methoxyphenyl)glycine scaffold is a versatile precursor for the synthesis of various heterocyclic compounds.

Thiazolidinones 4-Thiazolidinones are a well-studied class of heterocycles that can be synthesized from amino acids. orientjchem.org A common and efficient method involves the one-pot condensation of an amine, a carbonyl compound, and mercaptoacetic acid (thioglycolic acid). nih.gov To synthesize a thiazolidinone derivative of N-(2-Methoxyphenyl)glycine, 2-methoxyaniline can be reacted with an aldehyde (e.g., formaldehyde or benzaldehyde) and thioglycolic acid. nih.gov The reaction proceeds through the initial formation of a Schiff base (imine) between the aniline and the aldehyde, which then undergoes cyclocondensation with thioglycolic acid to yield the 2,3-disubstituted-4-thiazolidinone ring system. orientjchem.orgnih.gov

Table 4: Synthesis of Thiazolidinone Derivatives

| Amine Component | Carbonyl Component | Sulfur Component | Catalyst/Solvent | Product Class |

|---|

Imidazoles N-arylimidazoles can be constructed using several synthetic strategies starting from N-aryl glycine derivatives. connectjournals.com One established route involves the use of N-formyl-N-aryl glycine esters as key intermediates. connectjournals.com Alternatively, N-(2-Methoxyphenyl)glycine or its corresponding ester can serve as a foundational block in cyclocondensation reactions. For example, glycine esters can react with other components to form the imidazole (B134444) ring. acs.org Another powerful approach is the N-arylation of a pre-formed imidazole ring with an appropriate aryl halide, a reaction often catalyzed by copper or palladium complexes. connectjournals.combiomedres.us Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, can also be employed to rapidly construct complex imidazole-fused systems. rug.nl

Synthesis of Amino Acid-Derived Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. beilstein-journals.org N-(2-Methoxyphenyl)glycine is an N-substituted amino acid, making it an ideal building block for a major class of peptidomimetics known as peptoids. beilstein-journals.orgnih.gov

Peptoids, or oligomers of N-substituted glycines, are typically synthesized on a solid support using the "submonomer" method. beilstein-journals.orgnih.gov This two-step monomer addition cycle involves:

Acylation: A resin-bound amine is acylated with a haloacetic acid, such as bromoacetic acid.

Displacement: The resulting α-bromoacetamide is displaced by a primary amine, in this case, 2-methoxyaniline.

By repeating this cycle, a polymer with a precise sequence of N-substituted glycine units can be constructed. This method allows for the incorporation of a vast diversity of side chains by simply varying the primary amine used in the displacement step. nih.gov

Furthermore, multicomponent reactions like the Ugi reaction are instrumental in the synthesis of peptidomimetics. researchgate.net The Ugi reaction can directly produce peptide-like structures in a single step and can be used consecutively to build up more complex "peptomers" (hybrids of peptide and peptoid structures). beilstein-journals.orgrsc.org These strategies provide rapid access to libraries of novel peptidomimetics with diverse functionalities and potential biological activities. nih.govnih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 2-((2-Methoxyphenyl)amino)acetic acid |

| 2-Methoxyaniline |

| Acetic Acid |

| Benzaldehyde |

| Bromoacetic acid |

| Cyclohexyl isocyanide |

| Dicyclohexylcarbodiimide (DCC) |

| (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid |

| Ethyl bromoacetate |

| Formaldehyde |

| Imidazole |

| Maleic Anhydride |

| Mercaptoacetic acid (Thioglycolic acid) |

| N-(2-Methoxyphenyl)glycine |

| Phenoxyacetic acid |

| Phenylacetic Acid |

| Potassium carbonate |

| tert-Butyl isocyanide |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information about the chemical environment, connectivity, and number of each type of atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 2-((2-Methoxyphenyl)amino)acetic acid provides specific information about the hydrogen atoms within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the characteristic signals, or chemical shifts (δ), are observed at specific frequencies.

The aromatic protons on the methoxyphenyl ring appear as a complex multiplet between δ 6.86 and 6.71 ppm, accounting for two protons. A triplet of doublets, integrating to one proton, is found at δ 6.59 ppm, with coupling constants (J) of 7.7 and 1.5 Hz. Another signal, a doublet of doublets for one proton, appears at δ 6.42 ppm (J = 7.8, 1.5 Hz). The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet at δ 3.80 ppm, integrating to three protons. The two protons of the methylene (B1212753) group (-CH₂-) in the acetic acid moiety are observed as a singlet at δ 3.83 ppm.

| Chemical Shift (δ) in ppm | Multiplicity | Integration (Number of H) | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 6.86 – 6.71 | Multiplet (m) | 2H | N/A | Aromatic (C₄-H, C₅-H) |

| 6.59 | Triplet of doublets (td) | 1H | 7.7, 1.5 | Aromatic (C₃-H or C₆-H) |

| 6.42 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Aromatic (C₃-H or C₆-H) |

| 3.83 | Singlet (s) | 2H | N/A | Methylene (-CH₂-) |

| 3.80 | Singlet (s) | 3H | N/A | Methoxy (-OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule. For this compound in DMSO solvent, the carbonyl carbon (C=O) of the carboxylic acid group shows a characteristic chemical shift at δ 173.00 ppm. Another key signal is observed at δ 146.78 ppm, which is attributed to the carbon atom of the phenyl ring attached to the methoxy group (C₂-O). Further signals for the remaining aromatic, methylene, and methoxy carbons would be expected in a complete spectrum.

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 173.00 | Carboxylic Acid Carbonyl (C=O) |

| 146.78 | Aromatic Carbon (C-O of methoxy) |

Mass Spectrometry (MS) Applications in Characterization and Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental formula. For this compound, with the chemical formula C₉H₁₁NO₃, the calculated exact mass is 181.0739 g/mol . HRMS analysis would be expected to yield an experimental mass-to-charge ratio value extremely close to this theoretical value, thereby confirming the molecular formula with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the target compound. In the analysis of this compound, an LC-MS system would separate the compound from any impurities present. The mass spectrometer would then detect the molecular ion corresponding to the compound's molecular weight (181.19 g/mol ), confirming its identity and allowing for the quantification of its purity. While specific retention times and conditions are method-dependent, the technique's application is standard for the verification of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1760 cm⁻¹. The N-H stretching of the secondary amine would likely be visible around 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the C-O stretching of the ether and the C-N stretching of the amine would appear in the fingerprint region (approximately 1000-1300 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| 1760-1700 | C=O Stretch | Carboxylic Acid |

| 1300-1000 | C-O Stretch | Aryl Ether |

| 1300-1000 | C-N Stretch | Amine |

X-ray Diffraction Studies for Solid-State Molecular Geometry (for derivatives)

X-ray diffraction analysis is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this methodology provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation and the supramolecular architecture in the solid state. Research into the crystal structures of these derivatives reveals how substitutions on the parent molecule influence its geometric parameters and intermolecular interactions.

Detailed crystallographic studies on derivatives such as amides of this compound offer significant insights. For instance, the crystal structure of 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, an amide derivative, has been elucidated. researchgate.net In this compound, the o-methoxyphenyl group is not coplanar with the adjacent thiophene (B33073) ring, exhibiting a dihedral angle of 12.9 (1)°. researchgate.net The solid-state structure is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. Specifically, intramolecular N—H⋯O and C—H⋯O hydrogen bonds contribute to the conformational rigidity, while intermolecular N—H⋯O interactions link the molecules into chains. researchgate.net

Another relevant derivative that has been studied is N-(2-methoxyphenyl)acetamide. nih.govresearchgate.net In this structure, the amide group is not planar with the benzene (B151609) ring. nih.gov The crystal packing is characterized by weak C—H⋯O hydrogen bonds, which form supramolecular chains. nih.gov

The crystallographic data for these derivatives are summarized in the interactive table below, providing a comparative overview of their solid-state geometries.

Interactive Data Table: Crystallographic Data for Derivatives of this compound

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₆H₁₈N₂O₂S | Monoclinic | P2₁/n | a = 8.709(2) Å, b = 8.576(2) Å, c = 20.306(5) Å, β = 90.742(4)° | researchgate.net |

| N-(2-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Orthorhombic | Pca2₁ | a = 14.5458(8) Å, b = 7.9184(4) Å, c = 7.7497(4) Å | nih.gov |

Computational Chemistry and in Silico Investigations

Conformational Analysis and Energy Landscapes

Computational studies on analogous compounds, such as N-phenylglycine, reveal the existence of multiple stable conformers. nih.govnih.gov For N-phenylglycine, two main conformers have been identified through Fourier transform microwave spectroscopy, stabilized by intramolecular hydrogen bonds. nih.gov In the most stable conformer, the amino hydrogen interacts with the carbonyl oxygen (N-H···O=C) and also forms a π-interaction with the phenyl ring. nih.gov A second conformer is characterized by a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom (O-H···N). nih.gov

For 2-((2-Methoxyphenyl)amino)acetic acid , the presence of the ortho-methoxy group introduces additional steric and electronic factors that influence the conformational landscape. The rotation of the methoxy (B1213986) group itself and its interaction with the adjacent amino group are critical. Studies on substituted anilines have explored the potential energy surfaces related to such rotations. colostate.edu The orientation of the methoxy group relative to the aminoacetic acid substituent will significantly impact the molecule's dipole moment and its ability to form specific intermolecular interactions. The potential energy surface of the molecule is expected to show distinct minima corresponding to different torsional angles, with the global minimum representing the most stable conformation. This landscape is crucial for understanding how the molecule might adapt its shape upon binding to a receptor. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For This compound , DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, mediated by the N-phenyl scaffold. DFT studies on glycine (B1666218) and its derivatives show that the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, are sensitive to substituent effects. nih.gov For This compound , the HOMO is expected to be localized primarily on the electron-rich methoxyphenylamine moiety, while the LUMO may be distributed over the acetic acid group and the phenyl ring. The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For analogous molecules like 2-methoxyaniline, the MEP shows negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their role as potential hydrogen bond acceptors or sites for electrophilic attack. researchgate.net Positive potential (blue regions) is typically found around the acidic and amino hydrogens, marking them as hydrogen bond donors. Understanding the MEP of This compound is essential for predicting its non-covalent interactions with biological macromolecules.

Table 1: Predicted Electronic Properties of this compound based on Analog Data

| Property | Predicted Characteristic | Rationale based on Analog Studies |

| HOMO Energy | Relatively high | The presence of the electron-donating methoxy and amino groups on the phenyl ring increases the energy of the highest occupied molecular orbital, making the molecule susceptible to oxidation. |

| LUMO Energy | Relatively low | The carboxylic acid group acts as an electron-withdrawing group, lowering the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Moderate | The combination of electron-donating and electron-withdrawing groups leads to a moderate energy gap, suggesting a balance between stability and reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms (methoxy and carboxyl) and nitrogen; Positive potential on acidic and amino hydrogens. | The electronegative oxygen and nitrogen atoms create regions of negative potential, while the acidic and amino protons are electron-deficient, resulting in areas of positive potential suitable for hydrogen bonding. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For This compound , docking studies can help identify potential protein targets and elucidate the key interactions driving the binding affinity.

Given its structural similarity to N-phenylglycine, this compound could potentially interact with enzymes that recognize amino acid-like structures. For instance, phosphonic analogues of phenylglycine have been investigated as inhibitors of aminopeptidases. preprints.org Molecular docking of these analogs into the active site of porcine aminopeptidase (B13392206) N revealed that the aminophosphonate group coordinates with the catalytic zinc ion, while the phenyl ring occupies a hydrophobic pocket. preprints.org

Similarly, docking studies of This compound into the active sites of various enzymes could be performed. Potential targets could include aminopeptidases, where the carboxylate group could interact with a catalytic metal ion or basic residues, and the methoxyphenyl group could fit into a hydrophobic sub-pocket. The methoxy group could also act as a hydrogen bond acceptor. Docking simulations of other N-phenylpiperazine derivatives have shown that interactions with specific residues like Asp, Gln, and Ser are crucial for binding. rsc.org The binding energy, calculated from these simulations, provides an estimate of the affinity of the ligand for the target protein.

Table 2: Potential Interacting Residues and Binding Modes for this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Potential Interacting Residues (Examples) | Moiety of this compound Involved |

| Hydrogen Bonding | Asp, Glu, Arg, Lys, Ser, Thr, Gln, Asn | Carboxylic acid (donor/acceptor), Amino group (donor), Methoxy group (acceptor) |

| Ionic Interactions | Arg, Lys, His | Carboxylate group |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met | Phenyl ring |

| Metal Coordination | Zn²⁺, Mg²⁺, etc. (if present) | Carboxylate group, Amino nitrogen |

Prediction and Analysis of Metabolic Pathways and Biotransformation Products

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting biotransformation products. news-medical.netfrontiersin.org For This compound , several metabolic reactions can be anticipated based on its chemical structure and data from related compounds.

The metabolism of 2-methoxyaniline (o-anisidine), a core component of the target molecule, has been studied. nih.gov The primary metabolic pathways for o-anisidine (B45086) include oxidation and demethylation. nih.gov The major metabolite is often N-(2-methoxyphenyl)hydroxylamine, resulting from N-oxidation. nih.gov O-demethylation to form 2-aminophenol (B121084) is another significant pathway. nih.gov These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP1A2 being implicated in the oxidation of o-anisidine. nih.gov

For This compound , the following metabolic transformations are plausible:

O-Demethylation: Cleavage of the methyl group from the methoxy moiety to yield a phenolic metabolite, 2-((2-hydroxyphenyl)amino)acetic acid . This is a common metabolic route for many drugs containing a methoxy group.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at positions para or ortho to the existing substituents.

N-Dealkylation: While less common for this specific structure, cleavage of the carboxymethyl group could theoretically occur, though it is not a primary predicted pathway for N-phenylglycine itself. nih.gov

Conjugation: The resulting phenolic metabolites or the parent carboxylic acid can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. frontiersin.org

Various in silico platforms like BioTransformer and MetaTox can generate predictions for these metabolic pathways, providing a list of potential metabolites that can guide experimental metabolic studies. frontiersin.orgcreative-biolabs.com

Table 3: Predicted Biotransformation Products of this compound

| Metabolic Reaction | Predicted Metabolite Name | Predicted Metabolite Structure |

| O-Demethylation | 2-((2-Hydroxyphenyl)amino)acetic acid | HO-C₆H₄-NH-CH₂COOH |

| Aromatic Hydroxylation | 2-((Hydroxy-2-methoxyphenyl)amino)acetic acid | CH₃O-C₆H₃(OH)-NH-CH₂COOH |

| N-Oxidation | N-Hydroxy-2-((2-methoxyphenyl)amino)acetic acid | CH₃O-C₆H₄-N(OH)-CH₂COOH |

| Glucuronidation (of phenolic metabolite) | 2-((2-(β-D-Glucuronidyloxy)phenyl)amino)acetic acid | C₆H₉O₆-O-C₆H₄-NH-CH₂COOH |

Pharmaceutical and Biomedical Research Applications of N 2 Methoxyphenyl Glycine Derivatives

Role in the Development of Therapeutic Agents

N-aryl glycine (B1666218) derivatives, including the 2-methoxyphenyl variant, serve as valuable building blocks in medicinal chemistry. Their structural motif is incorporated into larger, more complex molecules to modulate pharmacological activity. Research has shown that glycine derivatives of certain drugs can exhibit specific activities; for instance, glycine derivatives of ritodrine (B1199850) have been explored for their β3-adrenoceptor agonistic activity, with potential applications in treating conditions like frequent urination. nih.gov While direct therapeutic applications of 2-((2-Methoxyphenyl)amino)acetic acid are not extensively documented, its role as a versatile scaffold in drug discovery is recognized. nih.gov The synthesis of N-aryl glycines and their derivatives is an active area of chemical research, aiming to create novel structures for biological screening. nih.gov

Derivatives of N-(4-methoxyphenyl)pentanamide, which share the methoxyphenylamine core, have demonstrated anthelmintic properties against the nematode Toxocara canis, suggesting that this chemical moiety can be a key feature for certain biological activities. nih.gov

Pharmacokinetic Profiling of Related Compounds

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For derivatives of glycine, studies have indicated that physicochemical properties such as lipophilicity play a crucial role in their pharmacokinetic behavior. Research on a series of glycinamide (B1583983) derivatives revealed that more lipophilic compounds exhibited improved pharmacokinetic and pharmacodynamic properties, leading to anticonvulsant activity in animal models. acs.org

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | clogP | Bioavailability Score |

|---|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide | C12H17NO2 | 207.27 | 2.35 | 0.55 |

Data derived from in silico analysis of a structurally related compound. nih.gov

Potential in Addressing Neurodegenerative Conditions

The role of glycine and its derivatives in the context of neurodegenerative diseases is complex and multifaceted. Glycine itself acts as a neurotransmitter, and compounds that interact with its receptors are of interest in neurological research. However, studies on glycine site antagonists for conditions like Parkinson's disease have yielded doubtful therapeutic potential. nih.gov

Interestingly, a case report documented the development of a symmetrical parkinsonian syndrome in an individual following accidental exposure to glyphosate, a herbicide derived from the amino acid glycine. nih.gov This suggests a potential link between certain glycine derivatives and neurotoxicity. Magnetic resonance imaging in this case revealed hyperintense signals in the globus pallidus and substantia nigra, areas of the brain affected in Parkinson's disease. nih.gov

In the realm of Alzheimer's disease, research has explored various molecular scaffolds. While direct studies on this compound are lacking, the broader class of N-aryl derivatives is relevant. For example, derivatives of phenylsulfonyl-pyrimidine and 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one have been investigated as multi-target-directed ligands against Alzheimer's disease, targeting acetylcholinesterase and amyloid-β aggregation. mdpi.com Furthermore, research on an Alzheimer's disease mouse model has shown that the expression and function of glycine receptors in the nucleus accumbens are reduced, leading to impaired reward-based behavior. nih.gov A clinical trial involving a combination of metabolic activators, including L-serine (a precursor to glycine), showed improved cognitive functions in Alzheimer's patients. nih.gov

Research in Anti-diabetic Applications for Related Compounds

While there is no direct evidence linking this compound to anti-diabetic applications, research into related compound classes offers some perspective. The global rise in diabetes mellitus has spurred the development of various classes of oral anti-diabetic agents. researchgate.net Among these, glucagon-like peptide-1 (GLP-1) receptor agonists are a prominent class of therapeutics. google.com Patent literature reveals a vast number of compounds designed to act as GLP-1 receptor agonists, although none explicitly feature the this compound structure. google.com

The broader family of N-aryl compounds has been explored in the context of diabetes. For example, inhibitors of sodium-glucose cotransporter-2 (SGLT-2) are a novel class of agents for treating type 2 diabetes. researchgate.net The fundamental role of amino acids in metabolism suggests that their derivatives could influence glycemic control.

Consideration as Ergogenic Dietary Substances (amino acid derivatives)

Glycine and its derivatives have been investigated for their potential as ergogenic aids to enhance physical performance and recovery. nih.govresearchgate.net Glycine plays a role in muscle metabolism, collagen synthesis, and may help reduce lactic acid accumulation during intense exercise. nih.govresearchgate.net Animal studies suggest that glycine supplementation can promote muscle growth and protect against muscle wasting. nih.gov

However, the evidence for the ergogenic effects of glycine supplementation in humans is still emerging, and more randomized controlled clinical trials are needed to confirm its efficacy and establish recommendations for athletes. nih.govresearchgate.netsportsperformancebulletin.com Studies in common carp (B13450389) have shown that dietary glycine supplementation can improve growth performance and antioxidant capacity. mdpi.com There is currently no research available to suggest that this compound itself has been considered or studied as an ergogenic substance.

Development of Metabolites as Biomarkers of Exposure for Related Psychoactive Substances

The structural motif of a methoxyphenyl group attached to a nitrogen-containing scaffold is found in a number of novel psychoactive substances (NPS). The metabolism of these compounds is a key area of forensic and toxicological research, as the identification of specific metabolites can serve as biomarkers of exposure.

For example, the metabolism of 25B-NBOMe and 25C-NBOMe, potent hallucinogens that contain a 2-methoxyphenylmethyl group, has been studied in detail. The primary metabolic pathways for these compounds involve O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic rings, and subsequent glucuronidation and sulfation of the resulting metabolites. capes.gov.br Specifically, the cytochrome P450 enzymes CYP2C9 and CYP2C19 are involved in O-demethylation, while CYP1A2 and CYP3A4 contribute to hydroxylation. capes.gov.br

Similarly, the metabolism of other methoxyphenyl-containing compounds like methoxyphenamine (B1676417) and methoxypiperamide (B6617307) involves O-dealkylation and aromatic hydroxylation. nih.govwiley.com Given these established metabolic routes for structurally related compounds, it can be inferred that this compound would likely undergo similar metabolic transformations in the body, primarily through O-demethylation of the methoxy group and potential hydroxylation of the phenyl ring. The resulting metabolites could serve as specific biomarkers for detecting exposure to this compound or its derivatives.

Table 2: Common Metabolic Pathways for Methoxyphenyl-Containing Psychoactive Substances

| Metabolic Reaction | Involved Enzymes (example) | Resulting Metabolite Type |

|---|---|---|

| O-Demethylation | CYP2C9, CYP2C19 | Hydroxyphenyl derivative |

| Aromatic Hydroxylation | CYP1A2, CYP3A4 | Dihydroxyphenyl derivative |

| N-Dealkylation | CYP2D6 | Primary or secondary amine |

| Glucuronidation | UGTs | Glucuronide conjugate |

| Sulfation | SULTs | Sulfate conjugate |

This table summarizes general metabolic pathways observed for related compounds and may be predictive for N-(2-Methoxyphenyl)glycine derivatives. capes.gov.brnih.govwiley.com

Q & A

Q. What synthetic methodologies are recommended for 2-((2-Methoxyphenyl)amino)acetic acid, and how can reaction conditions be optimized?

A plausible route involves nucleophilic substitution between 2-methoxyaniline and chloroacetic acid under basic conditions (e.g., sodium hydroxide in ethanol). This approach aligns with methods used for structurally similar aminoacetic acid derivatives, where amine groups react with halogenated carboxylic acids to form stable amide or aminoacetic acid linkages . For optimization, parameters such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (room temperature to reflux), and stoichiometric ratios should be systematically varied to maximize yield and purity .

Q. Which analytical techniques are critical for verifying the purity and structural identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment, particularly for detecting residual solvents or byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying characteristic peaks for the methoxy (-OCH₃), amino (-NH-), and acetic acid (-COOH) groups . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) of analogous phenylacetic acids, which recommend using personal protective equipment (PPE) such as nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine powders, and store the compound in a cool, dry environment away from oxidizers . Waste disposal should comply with institutional guidelines for organic acids .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P2₁/c) observed in related methoxy-substituted acetic acids reveal hydrogen-bonding networks between carboxylic acid groups and adjacent molecules, stabilizing the lattice . Critical parameters include unit cell dimensions (e.g., a, b, c, β angles) and refinement metrics (R values < 0.05) .

Q. What metabolic pathways might this compound follow, based on structurally related phenylacetic acid derivatives?

Structurally similar compounds, such as 2-(2-methoxyphenyl)acetic acid, are implicated in phenylalanine metabolism, acting as precursors or byproducts of enzymatic degradation . Hypothetical pathways could involve hepatic cytochrome P450-mediated demethylation of the methoxy group or conjugation reactions (e.g., glucuronidation) at the amino or carboxylic acid moieties. In vitro assays using liver microsomes or cell cultures are recommended to validate these pathways .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points) across studies?

Cross-validation using multiple techniques is critical. For example, melting point discrepancies may arise from polymorphic forms, which can be identified via differential scanning calorimetry (DSC) or powder XRD . Solubility variations in aqueous vs. organic solvents require standardized pH and temperature conditions during measurements . Consistency in experimental protocols (e.g., USP guidelines) minimizes inter-study variability .

Q. What is the mechanistic role of the methoxy and amino substituents in modulating the compound’s reactivity or biological activity?

The methoxy group enhances lipophilicity and influences electronic effects (e.g., resonance stabilization), potentially affecting binding to hydrophobic enzyme pockets. The amino group may participate in hydrogen bonding or serve as a site for derivatization (e.g., acylation), as seen in diethylamino-phenyl-acetic acid derivatives with modified pharmacokinetic profiles . Computational modeling (e.g., DFT calculations) can predict charge distribution and reactive sites for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.